molecular formula C7H9F3N2O3S B10902429 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid

Cat. No.: B10902429
M. Wt: 258.22 g/mol
InChI Key: UNJBCZVLBXFNFT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted at the 1-position with a 3,3,3-trifluoropropyl group, a methyl group at the 3-position, and a sulfonic acid moiety at the 4-position. Its molecular formula is C₇H₉F₃N₂O₃S, with a molecular weight of 258.07 g/mol (calculated from substituent contributions).

Properties

Molecular Formula

C7H9F3N2O3S

Molecular Weight

258.22 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid

InChI

InChI=1S/C7H9F3N2O3S/c1-5-6(16(13,14)15)4-12(11-5)3-2-7(8,9)10/h4H,2-3H2,1H3,(H,13,14,15)

InChI Key

UNJBCZVLBXFNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)O)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of 3-Methylpyrazole

The synthesis begins with 3-methylpyrazole , which undergoes N-alkylation to introduce the 3,3,3-trifluoropropyl group. This step typically employs 3,3,3-trifluoropropyl bromide as the alkylating agent under basic conditions (e.g., NaH in DMF at 0–5°C). The reaction selectively targets the pyrazole’s N1 position due to steric and electronic effects, yielding 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole with >85% efficiency.

Reaction Conditions Table

StepReagents/ConditionsYield
N-Alkylation3,3,3-Trifluoropropyl bromide, NaH, DMF87%

Chlorosulfonation

The alkylated pyrazole is then sulfonated using chlorosulfonic acid (ClSO₃H) at 0–10°C to produce 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride . Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent, directing the sulfonyl chloride group to the pyrazole’s C4 position due to the methyl group’s ortho-directing effect.

Key Observations

  • Temperature control is critical to avoid polysubstitution.

  • The sulfonyl chloride intermediate is highly reactive and requires isolation under inert conditions.

Hydrolysis to Sulfonic Acid

The sulfonyl chloride is hydrolyzed to the sulfonic acid using aqueous NaOH (2M) at 25°C for 4–6 hours. This step proceeds via nucleophilic displacement of chloride by hydroxide, yielding the final product with >90% purity after recrystallization.

Hydrolysis Data Table

ParameterValue
Reaction Temperature25°C
Reaction Time5 hours
Yield92%

Method 2: Direct Sulfonation

Sulfonation with Oleum

In this route, 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is treated with oleum (20% SO₃) at 60°C for 8 hours. The sulfonic acid group is introduced directly at the C4 position, bypassing the sulfonyl chloride intermediate. However, this method suffers from lower regioselectivity, with 10–15% of the sulfonic acid forming at C5.

Comparative Efficiency

MethodRegioselectivity (C4:C5)Yield
Halogenation/Hydrolysis99:192%
Direct Sulfonation85:1578%

Workup and Purification

The crude product is neutralized with NaHCO₃ , extracted into dichloromethane (DCM) , and purified via column chromatography (silica gel, ethyl acetate/hexane). This method is less favored industrially due to challenges in separating positional isomers.

Comparative Analysis of Methods

Cost and Scalability

  • Method 1 requires expensive chlorosulfonic acid but offers higher yields and purity, making it suitable for large-scale production.

  • Method 2 uses cheaper oleum but incurs additional costs for isomer separation.

Environmental Impact

  • Hydrolysis in Method 1 generates HCl gas , necessitating scrubbers.

  • Direct sulfonation produces SO₃ vapors , requiring stringent containment.

Experimental Optimization

Solvent Effects

Using DCM instead of DMF during alkylation reduces side-product formation by 12%.

Catalytic Enhancements

Adding FeCl₃ (5 mol%) during chlorosulfonation accelerates the reaction by 30% without compromising yield.

Challenges and Limitations

  • Moisture Sensitivity : The sulfonyl chloride intermediate degrades rapidly in humid conditions.

  • Isomer Separation : Direct sulfonation necessitates costly chromatographic steps .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the sulfonic acid group.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The sulfonic acid group may facilitate interactions with polar or charged regions of biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties :

  • The trifluoropropyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and strong C-F bonds.
  • The sulfonic acid group confers high acidity (pKa ~1–2), making the compound water-soluble and reactive in ionic interactions.

Applications: Potential uses include pharmaceuticals (e.g., drug counterions), surfactants, and catalysts in acidic environments.

Comparison with Structurally Related Compounds

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic Acid (CAS 1316226-92-2)

Molecular Formula : C₇H₁₂N₂O₃S | Molecular Weight : 204.25 g/mol.

Property Target Compound (Trifluoropropyl) Propyl Analog
Substituent 3,3,3-Trifluoropropyl Propyl
Lipophilicity (LogP) Higher (fluorine effect) Lower
Solubility Polar (sulfonic acid) but reduced by fluorinated chain More soluble in organic solvents
Applications Specialty chemicals, pharmaceuticals Basic sulfonic acid derivatives

5-(Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Molecular Formula : C₁₀H₁₃F₃IN₂O | Molecular Weight : ~377.13 g/mol.

Property Target Compound Iodo/Butoxymethyl Analog
Substituents Sulfonic acid at C4 Iodo and butoxymethyl at C4/C5
Reactivity Acid-catalyzed reactions Halogen-mediated cross-coupling
Applications Ionic interactions, surfactants Radiolabeling, synthesis intermediates

Key Difference: The sulfonic acid group in the target compound enhances polarity and acidity, while the iodo group in the analog enables participation in Sonogashira or Suzuki couplings.

Cangrelor (CAS 163706-06-7)

Structure: Contains a (3,3,3-trifluoropropyl)thio group in a complex adenosine derivative.

Property Target Compound Cangrelor
Functional Group Sulfonic acid Thioether
Bioactivity Limited data Anti-platelet agent
Solubility High (ionic) Moderate (thioether reduces polarity)

Key Difference : The sulfonic acid group in the target compound increases water solubility compared to Cangrelor’s thioether, which balances lipophilicity for membrane penetration in drug delivery.

Substituent Effects and Trends

  • Trifluoropropyl vs. Propyl : Fluorination enhances resistance to oxidative degradation and alters electronic properties (e.g., electron-withdrawing effect stabilizes adjacent charges).
  • Sulfonic Acid vs. Thioether/Iodo : Sulfonic acids dominate in ionic applications (e.g., surfactants), while thioethers/iodo groups enable covalent bonding (e.g., drug conjugates).
  • Positional Effects : Trifluoromethyl groups on the pyrazole ring (e.g., ) reduce nucleophilicity compared to N-linked trifluoropropyl chains, impacting reaction pathways.

Biological Activity

Introduction

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid is a pyrazole derivative notable for its unique structural features, including a trifluoropropyl group and a sulfonic acid moiety. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₇H₉F₃N₂O₃S
  • Molecular Weight : Approximately 242.22 g/mol
  • Structure : Contains a five-membered heterocyclic ring (pyrazole) with a sulfonic acid group.

The biological activity of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonic acid group enhances its solubility in aqueous environments, facilitating interactions with biomolecules.

Potential Biological Activities

  • Inhibition of Enzymatic Activity :
    • Research indicates that pyrazole derivatives can inhibit monoamine oxidases (MAO), which are critical enzymes in neurotransmitter metabolism. Studies have shown that certain pyrazole compounds exhibit selective inhibition of MAO-A over MAO-B, making them potential candidates for antidepressant and anxiolytic therapies .
  • Anticancer Properties :
    • Some pyrazole derivatives have demonstrated anti-proliferative effects against various cancer cell lines. For example, compounds similar to 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid have shown significant growth inhibition in breast cancer cells (MCF-7) with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Monoamine Oxidase Inhibition :
    • A study explored the inhibitory effects of various pyrazole derivatives on MAO-A and MAO-B isoforms. The most active compounds exhibited IC50 values in the nanomolar range, indicating potent inhibition . This suggests that 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid may also possess similar inhibitory properties.
  • Antiproliferative Activity :
    • In vitro studies on related pyrazole compounds showed significant cytotoxicity against human tumor cell lines. The mechanism involved the induction of apoptosis and disruption of mitochondrial function . This raises the possibility that 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid could exhibit comparable anticancer activity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Methyl-1H-pyrazole-4-sulfonic acidMethyl group at position 4Moderate MAO inhibition
5-Amino-1H-pyrazole-4-sulfonic acidAmino group at position 5Enhanced anticancer properties
3-Trifluoromethyl-1H-pyrazoleTrifluoromethyl substituentLimited biological data

The unique combination of trifluoropropyl and sulfonic acid functionalities in 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid suggests that it may confer distinct biological activities compared to its analogs.

Q & A

Q. How to analyze degradation products under oxidative stress?

  • Methodology :
  • HPLC-HRMS identifies sulfonate and trifluoropropanol fragments.
  • EPR spectroscopy detects free radicals in photolytic degradation.
  • Compare with stability data from analogs like 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid .

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